methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 896345-51-0
Cat. No.: VC6264585
Molecular Formula: C17H17NO5S2
Molecular Weight: 379.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896345-51-0 |
|---|---|
| Molecular Formula | C17H17NO5S2 |
| Molecular Weight | 379.45 |
| IUPAC Name | methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H17NO5S2/c1-23-17(20)14-12-4-3-5-13(12)24-16(14)18-15(19)10-6-8-11(9-7-10)25(2,21)22/h6-9H,3-5H2,1-2H3,(H,18,19) |
| Standard InChI Key | IFGQOWAMFXWCEL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Introduction
Methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of cyclopentathiophenes. This compound is of significant interest in scientific research due to its diverse biological activities and potential pharmaceutical applications. Its molecular formula is C17H17NO5S2, and it is characterized by a cyclopentathiophene ring fused with a carboxylate and an amide functional group.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include sulfonyl chlorides for the methylsulfonyl group and coupling agents like carbodiimides to facilitate the amidation process. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Synthesis Steps
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Preparation of Starting Materials: This involves preparing the necessary precursors, such as the cyclopentathiophene core and the benzamido derivative.
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Amidation Reaction: The benzamido derivative is coupled with the cyclopentathiophene core using a suitable coupling agent.
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Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Biological Activities and Potential Applications
Research suggests that compounds with similar structures exhibit activity against various biological pathways, potentially influencing processes such as inflammation or cell signaling. The mechanism of action is believed to involve interaction with biological targets such as enzymes or receptors.
Potential Applications
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Medicinal Chemistry: The compound serves as a versatile building block for further chemical modifications and explorations in medicinal chemistry.
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Materials Science: Its unique structural features make it suitable for applications in materials science.
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